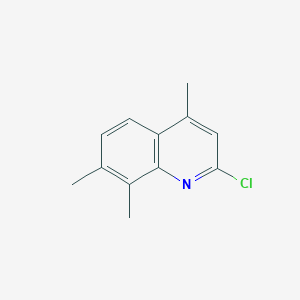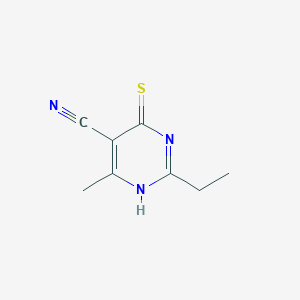
4-Bromo-3-fluorothiophenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives with halogen substituents can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of 3-alkyl-4-fluorothiophenes is reported to involve the use of a dibrominated monomer with an alkyl Grignard reagent, leading to a single regioisomer due to the directing effect of the fluorine group . Similarly, the synthesis of 4-fluorothiophenol is achieved through a multi-step process starting with 4-fluorobenzenesulphonyl chloride, followed by a reduction and a reaction with sodium borohydride . These methods suggest that the synthesis of 4-Bromo-3-fluorothiophenol could potentially involve a directed halogenation and a subsequent introduction of the thiol group.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is significantly influenced by the substituents on the thiophene ring. Fluorination, for example, is known to lead to a more co-planar backbone, as seen in the case of poly(3-alkyl-4-fluoro)thiophenes, which results in an enhanced tendency to aggregate in solution . This could imply that 4-Bromo-3-fluorothiophenol may also exhibit a planar structure, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives can vary widely depending on the substituents present. The addition of bromine to thiophene oxides has been shown to proceed via a 1,4-cis-addition mode . Although this reaction is specific to 3,4-di-t-butylthiophene derivatives, it provides insight into the potential reactivity of the bromine atom in 4-Bromo-3-fluorothiophenol. Furthermore, bromination of 4-methyldibenzothiophene leads to bromo-compounds that can undergo further reactions via lithium exchange , suggesting that the bromine in 4-Bromo-3-fluorothiophenol could also be reactive towards nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For example, backbone fluorination in polythiophenes increases the polymer ionization potential without significantly changing the optical band gap . This indicates that the presence of fluorine in 4-Bromo-3-fluorothiophenol could affect its electronic properties. The solubility, melting point, and other physical properties would also be influenced by the presence of both bromine and fluorine atoms, although specific data for 4-Bromo-3-fluorothiophenol is not provided in the papers.
Safety And Hazards
“4-Bromo-3-fluorothiophenol” is classified under GHS07 and GHS05 hazard pictograms . It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Propriétés
IUPAC Name |
4-bromo-3-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSUMJXRROQYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650173 | |
| Record name | 4-Bromo-3-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorothiophenol | |
CAS RN |
942473-86-1 | |
| Record name | 4-Bromo-3-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)
![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)






![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)